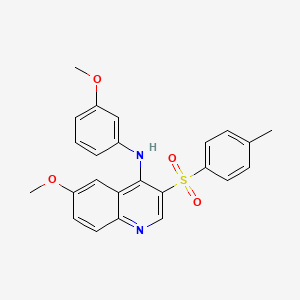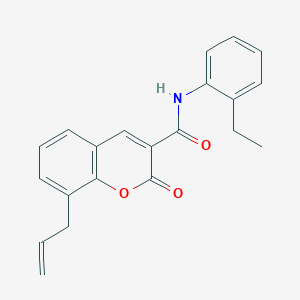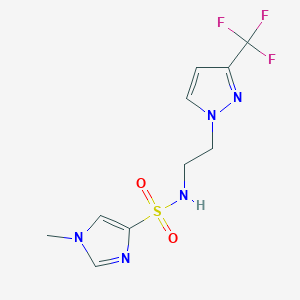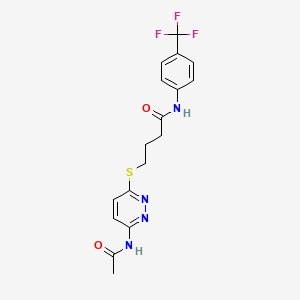![molecular formula C17H17ClN2O5S B2487274 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid CAS No. 924226-64-2](/img/structure/B2487274.png)
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to the one involves multi-step chemical reactions, combining various chemical entities to form complex structures. For instance, the synthesis of azo-benzoic acids and their precursors involves techniques like NMR, UV-VIS, and IR spectroscopy to confirm structures (Baul et al., 2009). These methods are pivotal in understanding the synthesis pathways and the formation of the final compound.
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial for understanding their properties and reactivity. Structural characterization often employs X-ray crystallography, as demonstrated by Rublova et al. (2017), who analyzed sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride to elucidate their molecular and electronic structures (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are complex, involving multiple steps and specific conditions to achieve desired outcomes. For example, the synthesis and biological activity of derivatives of dimethylsulfamoyl benzoic acid demonstrate the intricate chemical reactions needed to produce biologically active compounds (Havaldar & Khatri, 2006).
Scientific Research Applications
Synthesis and Biological Activity
4-(Chlorosulfonyl) benzoic acid, a compound related to 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid, has been used in the synthesis of various biologically active compounds. One study details the synthesis of 4-(diethylsulfamoyl) benzoic acid and its derivatives, which were screened for biological activity. These compounds showed potential in various biological applications (Havaldar & Khatri, 2006).
Drug Metabolism Studies
In drug metabolism research, compounds similar to 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid have been used to study the oxidative metabolism of drugs in the liver. A study on the antidepressant Lu AA21004, for instance, investigated the formation of a benzoic acid derivative during drug metabolism (Hvenegaard et al., 2012).
Antimicrobial and Antiproliferative Agents
Research into the synthesis and evaluation of compounds for antimicrobial and antiproliferative activities has included derivatives of benzoic acid. One study created quinazolin-4(3H)-ones starting from 2-amino-5-chlorobenzoic acid, which were then tested for anti-inflammatory, antiproliferative, and antimicrobial activities (Vachala, Srinivasan, & Prakash, 2011).
Crystal Growth and Design Studies
In crystallography, benzoic acid derivatives have been studied to understand their role in crystal formation and polymorphism. For instance, research on fenamic acid, a derivative of benzoic acid, analyzed its polymorphs to understand crystal energy landscapes (Uzoh, Cruz-Cabeza, & Price, 2012).
Electrophilic Aromatic Substitution Reactions
Studies on the directed lithiation of unprotected benzoic acids have provided insights into electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. This research contributes to a deeper understanding of the chemistry of benzoic acid derivatives (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its effects would depend on its specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
4-[[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20(2)26(24,25)13-7-8-15(18)14(9-13)16(21)19-10-11-3-5-12(6-4-11)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIAJRWNYBHTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)


![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)